
LPAR1 antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysophosphatidic acid receptor 1 antagonist 1 is a compound that inhibits the activity of lysophosphatidic acid receptor 1. Lysophosphatidic acid receptor 1 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell proliferation, migration, survival, and apoptosis. Lysophosphatidic acid receptor 1 antagonist 1 has shown potential in treating various diseases, including idiopathic pulmonary fibrosis and certain types of cancer .
Métodos De Preparación
The synthesis of lysophosphatidic acid receptor 1 antagonist 1 involves several steps, including the design of novel antagonists through structure-based drug design. This process leverages lysophosphatidic acid receptor 1 receptor structures in complex with antagonist lead molecules integrated with cutting-edge free energy perturbation technology. The compounds are initially screened in the calcium flux assay using lysophosphatidic acid receptor 1 overexpression cells, followed by testing in a human lung fibroblast migration inhibition assay .
Análisis De Reacciones Químicas
Lysophosphatidic acid receptor 1 antagonist 1 undergoes various chemical reactions, including binding to lysophosphatidic acid receptor 1, which stimulates G protein signaling and promotes receptor phosphorylation by G protein-coupled receptor kinases. This process involves the subsequent binding of β-arrestins . The major products formed from these reactions include the inhibition of lysophosphatidic acid receptor 1-mediated signaling pathways, leading to reduced cell migration and proliferation .
Aplicaciones Científicas De Investigación
Lysophosphatidic acid receptor 1 antagonist 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown potential as a treatment for idiopathic pulmonary fibrosis by reducing serum extracellular matrix-neoepitope biomarkers . It is also being investigated for its role in treating various types of cancer, including non-small cell lung cancer, by reducing tumor cell clonogenicity and migration . Additionally, lysophosphatidic acid receptor 1 antagonist 1 has applications in studying the mechanisms underlying fibrotic diseases and developing novel therapeutic strategies .
Mecanismo De Acción
The mechanism of action of lysophosphatidic acid receptor 1 antagonist 1 involves the inhibition of lysophosphatidic acid receptor 1-mediated signaling pathways. Lysophosphatidic acid receptor 1 activation contributes to the pathophysiology of fibrotic diseases by promoting inflammation and fibrosis. By inhibiting lysophosphatidic acid receptor 1, lysophosphatidic acid receptor 1 antagonist 1 reduces extracellular matrix deposition and inflammation, leading to improved outcomes in diseases such as idiopathic pulmonary fibrosis .
Comparación Con Compuestos Similares
Lysophosphatidic acid receptor 1 antagonist 1 is unique compared to other similar compounds due to its specific targeting of lysophosphatidic acid receptor 1. Similar compounds include BMS-986020, a first-generation orally bioavailable lysophosphatidic acid receptor 1 antagonist, which has shown potential in reducing forced vital capacity decline in idiopathic pulmonary fibrosis patients . Other similar compounds include autotaxin inhibitors, which target the enzyme responsible for producing lysophosphatidic acid and have shown promise in treating fibrotic diseases .
Propiedades
Fórmula molecular |
C27H34N2O5 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
4-[4-[(2-methoxy-4-methylphenyl)carbamoyl]-4-(2-propan-2-ylphenyl)piperidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-18(2)20-7-5-6-8-21(20)27(13-15-29(16-14-27)24(30)11-12-25(31)32)26(33)28-22-10-9-19(3)17-23(22)34-4/h5-10,17-18H,11-16H2,1-4H3,(H,28,33)(H,31,32) |
Clave InChI |
XXIOBZYOOQRDDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2(CCN(CC2)C(=O)CCC(=O)O)C3=CC=CC=C3C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


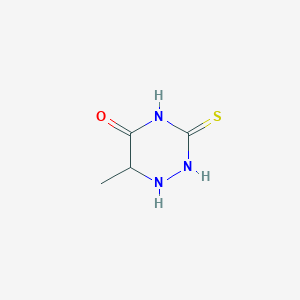
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)

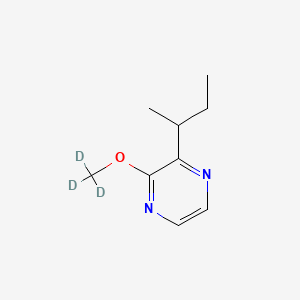
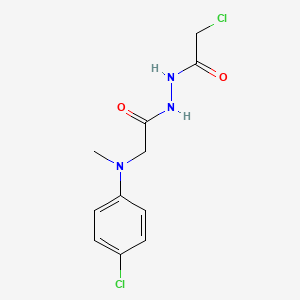
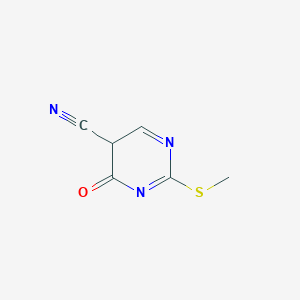
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)
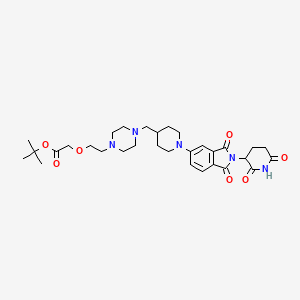
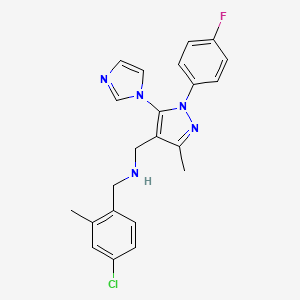

![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)
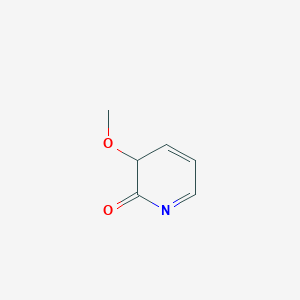

![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
